molecular formula C19H21NO3 B2997643 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone CAS No. 2034320-44-8

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

Cat. No. B2997643
CAS RN: 2034320-44-8
M. Wt: 311.381
InChI Key: DOOLAAQSRCCNOK-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, also known as HPE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. HPE is a synthetic compound that is derived from the natural compound, curcumin, which is found in the spice turmeric.

Scientific Research Applications

Fluorescent Probes for Biological Systems

One significant application of related compounds is in the development of fluorescent probes for biological systems. For example, a study describes the synthesis of a BODIPY-based probe derived from 1-(2-Hydroxyphenyl)ethanone, which demonstrates high selectivity and sensitivity to hydrogen sulfide (H2S) in cells. This probe's ability to detect H2S indicates its potential for studying sulfide's effects in biological systems, highlighting the compound's relevance in bioanalytical applications (Fang et al., 2019).

Synthesis and Structural Studies of Chemical Compounds

Another application area includes the synthesis and structural studies of novel chemical compounds. An example is the creation of calix[4]pyrrole derivatives through the condensation of p-hydroxyacetophenone with pyrrole. These derivatives exhibit deep cavities and fixed walls, contributing to their selective anion binding properties. Such structural features make them valuable for exploring chemical interactions and developing sensors or separation materials (Anzenbacher et al., 1999).

Antimicrobial Activity

Compounds related to 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone have been evaluated for their antimicrobial properties. A study on the synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles demonstrated good antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2014).

properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-23-18-11-14(7-8-17(18)21)12-19(22)20-10-9-16(13-20)15-5-3-2-4-6-15/h2-8,11,16,21H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOLAAQSRCCNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone

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